molecular formula C10H15NOS B6202369 N-(thiolan-3-yl)hexa-2,4-dienamide CAS No. 1883252-36-5

N-(thiolan-3-yl)hexa-2,4-dienamide

Cat. No.: B6202369
CAS No.: 1883252-36-5
M. Wt: 197.30 g/mol
InChI Key: JCSGENGJABCPRV-MQQKCMAXSA-N
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Description

N-(thiolan-3-yl)hexa-2,4-dienamide is an organic compound characterized by the presence of a thiolane ring attached to a hexa-2,4-dienamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-3-yl)hexa-2,4-dienamide typically involves the reaction of thiolane derivatives with hexa-2,4-dienoic acid or its derivatives. One common method includes the following steps:

    Formation of Thiolane Derivative: Thiolane is synthesized through the cyclization of 1,4-dihalobutanes with sodium sulfide.

    Amidation Reaction: The thiolane derivative is then reacted with hexa-2,4-dienoic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiolan-3-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bonds in the hexa-2,4-dienamide moiety can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amides.

    Substitution: Substituted amides with different functional groups.

Scientific Research Applications

N-(thiolan-3-yl)hexa-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(thiolan-3-yl)hexa-2,4-dienamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiolane ring and the conjugated dienamide system can participate in various binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(thiolan-3-yl)butanamide: Similar structure but with a shorter carbon chain.

    N-(thiolan-3-yl)hexanamide: Similar structure but without the conjugated double bonds.

    N-(thiolan-3-yl)hexa-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(thiolan-3-yl)hexa-2,4-dienamide is unique due to the presence of both a thiolane ring and a conjugated dienamide system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1883252-36-5

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(2E,4E)-N-(thiolan-3-yl)hexa-2,4-dienamide

InChI

InChI=1S/C10H15NOS/c1-2-3-4-5-10(12)11-9-6-7-13-8-9/h2-5,9H,6-8H2,1H3,(H,11,12)/b3-2+,5-4+

InChI Key

JCSGENGJABCPRV-MQQKCMAXSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1CCSC1

Canonical SMILES

CC=CC=CC(=O)NC1CCSC1

Purity

95

Origin of Product

United States

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